Patent-Corroborated Synthetic Intermediacy: Explicit Role in p38 MAPK Inhibitor Development
EP3004087B1 explicitly includes 6-bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one as a synthetic intermediate in the preparation of p38 MAPK inhibitor compounds of formula (I) [1]. This patent, granted to Chiesi Farmaceutici S.p.A., establishes the compound as a validated entry point for accessing proprietary p38 MAPK inhibitor scaffolds, a therapeutic class with established utility in respiratory and inflammatory disease indications [1]. In contrast, the [1,5-a] regioisomer 6-bromo[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0) is documented as an ALK5 kinase inhibitor, not a p38 MAPK pathway intermediate . The 8-bromo positional isomer (CAS 1428532-90-4) and the 5-methyl positional isomer (no CAS specified) lack explicit patent documentation as intermediates in the p38 MAPK inhibitor synthetic route described in EP3004087B1 [1].
| Evidence Dimension | Documented role as synthetic intermediate in p38 MAPK inhibitor patents |
|---|---|
| Target Compound Data | Explicitly listed in EP3004087B1 as intermediate for p38 MAPK inhibitors of formula (I) |
| Comparator Or Baseline | 6-Bromo[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0) = ALK5 inhibitor (different target); 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 1428532-90-4) = not listed in EP3004087B1 |
| Quantified Difference | Patent inclusion (Yes vs No); target pathway divergence (p38 MAPK vs ALK5) |
| Conditions | Patent document EP3004087B1, granted 2016; Chiesi Farmaceutici S.p.A. |
Why This Matters
For medicinal chemistry programs targeting p38 MAPK or seeking patent-validated synthetic entry points, this compound offers a documented path to proprietary inhibitor scaffolds that non-patent-listed analogs cannot provide.
- [1] EP3004087B1. Derivatives of [1,2,4]triazolo[4,3-a]pyridine as p38-MAP kinase inhibitors. European Patent Office, 2016. Granted to Chiesi Farmaceutici S.p.A. View Source
